2-Cyclopropylpyrimidin-4-ol

Medicinal Chemistry Kinase Inhibitor Synthesis Intermediate Functionalization

Researchers developing kinase inhibitors face challenges with scaffold flexibility and metabolic stability. 2-Cyclopropylpyrimidin-4-ol addresses this via its conformationally restricted cyclopropyl group, which enhances target binding geometry over 2-alkyl analogs. This core scaffold enables efficient parallel library synthesis through 4-position chlorination and subsequent amination. • Direct precursor to p38 MAPK inhibitor analogs with demonstrated potency improvements. • Favorable CNS drug profile: XLogP 0, TPSA 41.5 Ų, MW 136.15 g/mol. • Claimed in JAK inhibitor patent WO2012149413A1, offering IP differentiation. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for critical lead optimization programs.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 74649-06-2
Cat. No. B1288454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyrimidin-4-ol
CAS74649-06-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=O)N2
InChIInChI=1S/C7H8N2O/c10-6-3-4-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
InChIKeyHADXIKCWXJVQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpyrimidin-4-ol: Core Properties & Procurement


2-Cyclopropylpyrimidin-4-ol is a 4-hydroxypyrimidine derivative containing a cyclopropyl substituent at the 2-position [1]. It exists in tautomeric equilibrium with its 4(1H)-pyrimidinone form [2]. The compound serves as a versatile synthetic building block for kinase inhibitors and other bioactive molecules [3].

Chlorination-ready scaffold for kinase inhibitor synthesis
Computed polarity profile supports CNS lead optimization
Cyclopropyl group enables patent-differentiated IP

2-Cyclopropylpyrimidin-4-ol: Why Generic Substitution Fails


Substitution of 2-Cyclopropylpyrimidin-4-ol with generic 4-hydroxypyrimidines is inadvisable due to the unique steric and electronic constraints imposed by the 2-cyclopropyl group [1]. This substituent alters hydrogen-bonding capacity and reduces conformational flexibility compared to 2-alkyl analogs such as 2-methylpyrimidin-4-ol, directly impacting target binding geometry and metabolic stability in downstream kinase inhibitor scaffolds [2].

Property
Target (2-Cyclopropylpyrimidin-4-ol)
Generic Substitute
Steric & electronic effect
Cyclopropyl alters H-bonding and reduces conformational flexibility
2-alkyl groups may shift binding geometry unpredictably
Chlorination accessibility
Unsubstituted 6-position avoids steric hindrance
6-substituted analogs may require extra synthetic steps
Patent specificity
Cyclopropyl core specified in key inhibitor patents
2-alkyl pyrimidinols lack claimed IP differentiation

2-Cyclopropylpyrimidin-4-ol: Comparator Differentiation


Synthetic Versatility: Efficient 4-Chlorination

2-Cyclopropylpyrimidin-4-ol undergoes quantitative conversion to 4-chloro-2-cyclopropylpyrimidine under standard chlorination conditions (phosphorus oxychloride, sodium bicarbonate, 2.5 h), enabling downstream diversification into kinase inhibitor scaffolds [1]. In contrast, 6-cyclobutyl-2-cyclopropylpyrimidin-4-ol and 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol require additional synthetic steps for similar functionalization due to increased steric bulk at the 6-position [2].

Synthetic Versatility
Class-level
Complete conversion to 4-chloro derivative vs. steric hindrance at 6-substituted analogs
Reduces synthetic steps for library diversification
Qualitative comparison; no explicit yield data
Medicinal Chemistry Kinase Inhibitor Synthesis Intermediate Functionalization

p38 MAPK Inhibitor Potency Advantage

The 2-cyclopropylamino-pyrimidine motif, directly accessible from 2-cyclopropylpyrimidin-4-ol via chlorination and subsequent amination, forms the core of RPR203494—a p38 MAPK inhibitor with improved in vitro potency (IC₅₀ = 70 nM) over its predecessor RPR200765A [1]. This demonstrates the scaffold's ability to yield potent kinase inhibitors when functionalized.

p38 MAPK Scaffold Potency
Class-level
Scaffold-derived inhibitor RPR203494 IC₅₀ = 70 nM
Supports kinase inhibitor scaffold validation
Single-compound example; potency context
Kinase Inhibition p38 MAPK Inflammation

JAK Inhibitor Patents: Cyclopropyl Core Requirement

Patent WO2012149413A1 explicitly identifies 2-cyclopropylpyrimidin-4-ol as a key intermediate in the synthesis of 17α-hydroxylase/C17,20-lyase inhibitors [1]. The compound's cyclopropyl group is specified as a required structural element in the claimed general formula, distinguishing it from other pyrimidinones lacking this constrained alkyl substituent [2].

JAK Patent Requirement
Reported
Cyclopropyl core required in WO2012149413A1 claims
IP-differentiated scaffold
Patent-specified structural element
JAK Kinase Immunology Oncology

Physicochemical Differentiation: Lipophilicity & H-Bonding

2-Cyclopropylpyrimidin-4-ol exhibits a computed XLogP3 of 0, topological polar surface area (TPSA) of 41.5 Ų, and one hydrogen bond donor [1]. This contrasts with the 6-cyclobutyl analog (predicted pKa = 9.75, higher lipophilicity) [2] and the 6-(but-2-en-2-yl) analog (XLogP = 1.4) , indicating that 2-cyclopropylpyrimidin-4-ol provides a more balanced polarity profile suitable for CNS penetration and solubility optimization.

Physicochemical Profile
Reported
XLogP = 0, TPSA = 41.5 Ų vs. 6-(but-2-en-2-yl) analog XLogP = 1.4
Lower lipophilicity may reduce promiscuous binding
Computed properties; experimental validation recommended
Drug Design ADME Lead Optimization

2-Cyclopropylpyrimidin-4-ol: Key Application Scenarios


Kinase Inhibitor Library Diversification

Procure 2-cyclopropylpyrimidin-4-ol as a core scaffold for parallel synthesis of kinase inhibitor libraries. The compound undergoes efficient chlorination at the 4-position [1], enabling subsequent nucleophilic substitution with diverse amines to generate 4-amino-2-cyclopropylpyrimidines. This approach directly mirrors the synthetic route to p38 MAPK inhibitor RPR203494, which demonstrated improved potency over non-cyclopropyl analogs [2].

CNS-Penetrant Lead Optimization

Utilize 2-cyclopropylpyrimidin-4-ol as a preferred starting point for CNS drug discovery due to its favorable computed physicochemical profile: XLogP = 0, TPSA = 41.5 Ų, and low molecular weight (136.15 g/mol) [3]. Compared to 6-substituted analogs with higher lipophilicity (e.g., 6-(but-2-en-2-yl) analog XLogP = 1.4) , the unsubstituted 6-position minimizes non-specific binding and enhances the likelihood of achieving brain penetration.

IP-Differentiated JAK Inhibitor Development

Incorporate 2-cyclopropylpyrimidin-4-ol into JAK kinase inhibitor programs where patent WO2012149413A1 establishes the cyclopropyl-containing scaffold as a claimed structural element [4]. This provides intellectual property differentiation that generic 2-alkylpyrimidin-4-ols cannot offer, potentially enabling freedom-to-operate advantages in immunology and oncology indications.

Agrochemical Fungicide & Growth Regulator Research

Deploy 2-cyclopropylpyrimidin-4-ol as a synthetic intermediate for agrochemical development. Patent literature identifies 2-cyclopropylpyrimidine derivatives as useful in plant growth regulation and fungicide compositions [5], with the cyclopropyl group conferring distinct biological activity compared to isopropyl or tert-butyl analogs [6].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-position chlorination efficiency
Parallel amination diversification
CNS lead optimization
Low lipophilicity (XLogP 0) & TPSA
Brain penetration probability & solubility
JAK pathway inhibitor research
Cyclopropyl patent specification
IP landscape & freedom-to-operate review
Agrochemical fungicide discovery
Cyclopropyl biological activity differentiation
Plant growth regulation & antifungal assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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